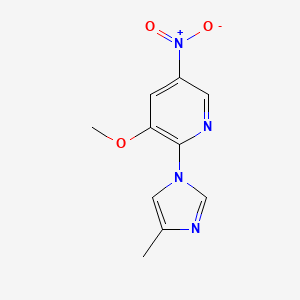

3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxy-2-(4-methylimidazol-1-yl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-7-5-13(6-12-7)10-9(17-2)3-8(4-11-10)14(15)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSDNCLLKWZSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=N2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine (CAS Number: 1079178-12-3) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.

Molecular Formula: C10H10N4O3

Molecular Weight: 234.21 g/mol

IUPAC Name: 3-methoxy-2-(4-methylimidazol-1-yl)-5-nitropyridine

SMILES Notation: COc1cc(cnc1n2cnc(C)c2)N+[O-]

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. A notable investigation assessed its cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer).

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 5.00 ± 0.01 | |

| This compound | HepG2 | Not reported | |

| This compound | PC3 | Not reported |

The compound demonstrated significant cytotoxicity against the MCF-7 cell line, comparable to established chemotherapeutic agents like Doxorubicin.

2. Anti-inflammatory Activity

In addition to its anti-cancer properties, the compound has been evaluated for its anti-inflammatory effects. Research indicates that derivatives of imidazole compounds exhibit notable inhibition of inflammatory markers, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

Study on Hybrid Compounds:

A study involving hybrid motifs of nitroimidazole derivatives revealed that compounds with similar structures to this compound exhibited potent anti-proliferative activity against cancer cell lines. The mechanisms involved may include interference with cellular signaling pathways critical for tumor growth and survival .

ADMET Studies:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has been conducted on related compounds to predict their pharmacokinetic properties. These studies suggest that modifications in the imidazole ring significantly affect the bioavailability and therapeutic efficacy of these compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible applications in treating various diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially acting as an inhibitor of specific kinases involved in tumor growth.

Enzyme Inhibition Studies

Research has shown that compounds containing imidazole and nitro groups can act as enzyme inhibitors. This property is particularly relevant in the context of:

- Tyrosine Kinase Inhibition : Similar compounds have been noted for their role in inhibiting tyrosine kinases, which are critical targets in cancer therapy.

Antimicrobial Properties

The presence of the nitro group is often associated with antimicrobial activity. Studies have suggested that derivatives of this compound may possess:

- Broad-Spectrum Antimicrobial Activity : Investigations into its efficacy against bacterial and fungal strains are ongoing.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal assessed the anticancer potential of this compound against human leukemia cells. The findings indicated significant cytotoxicity at micromolar concentrations, suggesting further exploration into its mechanism of action and potential therapeutic applications.

Case Study 2: Enzyme Inhibition Assay

In another study, the compound was evaluated for its ability to inhibit a specific tyrosine kinase involved in signal transduction pathways related to cancer proliferation. The results showed promising inhibition rates, warranting further investigation into structure–activity relationships.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine, we analyze its structural and functional analogs:

Positional Isomers of Nitro-Methoxy Pyridines

- 2-Methoxy-4-methyl-5-nitropyridine (7c) : Synthesized in 95% yield, this compound shares the nitro and methoxy groups but lacks the imidazole substituent. The nitro group at position 5 enhances reactivity toward nucleophilic attack compared to its isomer 7d, which has the nitro group at position 3 .

Imidazole-Substituted Pyridines

- BPN-15606 : A γ-secretase modulator featuring a 6-methoxy-5-(4-methylimidazol-1-yl)pyridine scaffold. The imidazole and methoxy groups are critical for binding to amyloid precursor protein (APP), demonstrating how substituent positioning affects pharmacological activity .

- 5-(4-Methyl-1H-imidazol-1-yl)pyridin-2-amine : Lacking nitro and methoxy groups, this compound highlights the importance of these substituents in redox activity and solubility. Its simpler structure may limit applications in high-energy materials but could serve as a precursor for further functionalization .

Nitroimidazole Derivatives with Bioactive Substituents

Compounds such as 14e, 14f, and 14g () incorporate nitroimidazole cores with pyridinone or chlorophenyl groups. These derivatives exhibit anti-HIV and antiproliferative activities, with melting points >200°C, indicating high thermal stability. The nitro group at position 4 (vs. position 5 in the target compound) may reduce steric bulk, favoring interaction with viral enzymes .

Comparative Data Table

Key Research Findings

- Substituent Positioning : The nitro group at position 5 (vs. 3 or 4) in the target compound may improve electrophilicity for nucleophilic substitution reactions, critical in prodrug design .

- Bioactivity : Imidazole substituents enhance binding to metalloenzymes or receptors, as seen in BPN-15606’s interaction with APP .

- Thermal Stability : Nitroimidazole derivatives (e.g., 14e–14g) exhibit high melting points (>200°C), suggesting utility in high-temperature applications or sustained-release formulations .

Vorbereitungsmethoden

Detailed Synthesis Steps

Preparation of 2-Chloro-3-methoxy-5-nitropyridine :

- This intermediate can be synthesized by nitrating a suitable pyridine derivative, followed by methoxylation.

-

- React 2-chloro-3-methoxy-5-nitropyridine with 4-methylimidazole in the presence of a base (e.g., sodium hydride or potassium carbonate ) and a solvent (e.g., DMF or dichloromethane ).

Purification and Characterization :

- Use NMR and MS techniques to confirm the structure and purity of the final product.

Spectroscopic and Analytical Data

| Technique | Description |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, confirming the presence of both pyridine and imidazole rings. |

| Mass Spectrometry (MS) | Used to determine the molecular weight and purity of the compound. |

Biological Activity and Applications

This compound exhibits potential biological activities, including enzyme inhibition and modulation of biochemical pathways. Its mechanism of action involves binding to specific sites on proteins, influencing various cellular processes.

Comparison with Similar Compounds

Other compounds in the nitropyridine class share similar structural features but differ in specific functional groups and biological activities. For example, 3-[(1-methyl-5-nitro-1H-imidazol-2-yl)methoxy]-2-nitropyridine has different functional groups, leading to distinct biological effects.

Q & A

Q. What synthetic routes are recommended for 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar nitroimidazole derivatives are prepared by reacting halogenated intermediates (e.g., 2-chloro-5-nitropyridine) with 4-methylimidazole under reflux in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate to facilitate substitution . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) may improve reaction efficiency, as demonstrated for structurally related imidazolone derivatives . Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Q. How should spectroscopic techniques (IR, NMR) be employed to confirm the compound’s structure?

- IR Spectroscopy : Key peaks include C-NO₂ asymmetric stretching (~1520 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹). The methoxy group (C-O-C) typically shows a strong band near 1250 cm⁻¹ .

- ¹H NMR : The imidazole proton (N-CH₃) appears as a singlet at δ 2.4–2.6 ppm. The methoxy group (OCH₃) resonates as a singlet at δ 3.8–4.0 ppm, while aromatic protons split into distinct patterns due to nitro and imidazole substituents .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and O percentages (e.g., deviations >0.3% suggest impurities) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Use DMF or DMSO for high solubility of nitroaromatic intermediates. Evidence shows that DMF enhances nucleophilic substitution rates compared to THF .

- Catalysis : Add catalytic KI (10 mol%) to accelerate halogen exchange in chloro-nitropyridine precursors .

- Temperature Control : Microwave irradiation reduces reaction time (e.g., 45 minutes vs. 12 hours under reflux) while maintaining yields >75% for similar compounds .

Q. How can contradictions in NMR data due to substituent effects be resolved?

Substituent-induced chemical shift variations (e.g., nitro groups deshield adjacent protons) require careful comparison with reference spectra. For example, in 5-nitropyridine derivatives, the para-nitro proton may appear downfield (δ 8.5–9.0 ppm) compared to meta-substituted analogs. Use 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous cases .

Q. What computational methods predict the compound’s biological activity?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins. For instance, imidazole-containing analogs show binding to bacterial enzymes via hydrogen bonding with nitro groups and π-π stacking with aromatic residues . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrostatic potential maps to identify reactive sites for functionalization .

Q. How should researchers design analogs for structure-activity relationship (SAR) studies?

- Core Modifications : Replace the methoxy group with ethoxy or halogen to assess steric/electronic effects.

- Nitro Group Reduction : Synthesize the amine derivative (5-amino-pyridine) to evaluate antibacterial activity changes .

- Imidazole Substitution : Introduce 4-ethyl or 4-fluoro groups to study hydrophobic/hydrophilic balance, as seen in related antimicrobial imidazoles .

Q. What assays are appropriate for evaluating antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Similar nitroimidazole derivatives showed MIC values of 8–32 µg/mL .

- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects.

Q. How should discrepancies in elemental analysis data be addressed?

Deviations >0.3% in nitrogen content may indicate incomplete nitration or residual solvents. Re-crystallize the compound from ethanol/water and repeat combustion analysis. For persistent issues, use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.